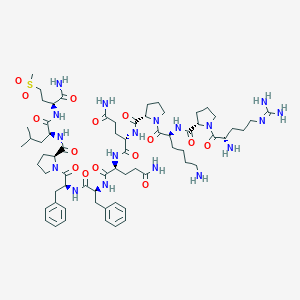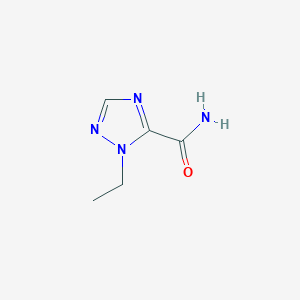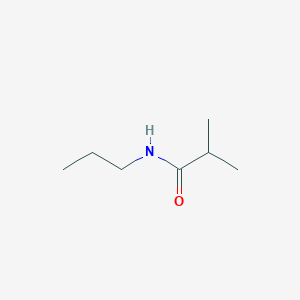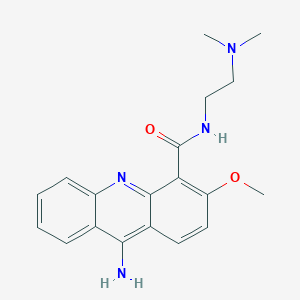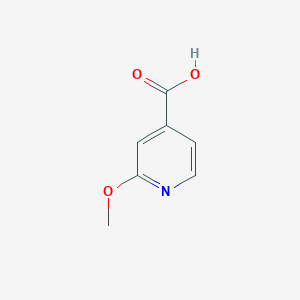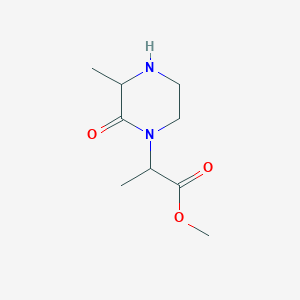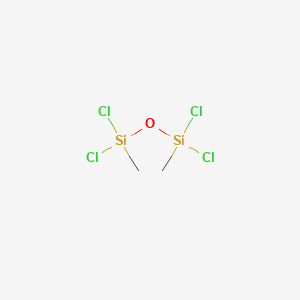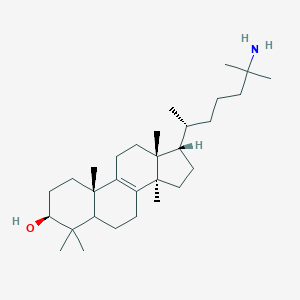
25-Aminolanosterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-Aminolanosterol (25-AL) is a sterol derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it a promising tool for investigating various biological processes. In
作用機序
The mechanism of action of 25-Aminolanosterol is not fully understood, but it is believed to involve its interaction with cholesterol-binding proteins and enzymes. This compound has been shown to bind to the cholesterol recognition/interaction amino acid consensus (CRAC) motif, which is present in many cholesterol-binding proteins. This interaction may lead to changes in the conformation and activity of these proteins, ultimately affecting various cellular processes.
生化学的および生理学的効果
25-Aminolanosterol has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. This inhibition may lead to a decrease in cholesterol esterification and accumulation of free cholesterol in cells. Additionally, 25-Aminolanosterol has been shown to affect the activity of various membrane proteins, including ion channels and transporters.
実験室実験の利点と制限
One of the main advantages of using 25-Aminolanosterol in lab experiments is its ability to mimic cholesterol in many biological systems. This compound has been shown to interact with many of the same proteins and enzymes as cholesterol, making it a valuable tool for investigating cholesterol metabolism and its role in various diseases. Additionally, 25-Aminolanosterol is relatively stable and easy to synthesize, making it a convenient compound to work with.
However, there are also limitations to using 25-Aminolanosterol in lab experiments. For example, its low yield and high cost may limit its use in large-scale experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated before use in vivo.
将来の方向性
There are many potential future directions for research on 25-Aminolanosterol. One area of interest is its potential as a therapeutic agent for various diseases, such as atherosclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 25-Aminolanosterol and its interactions with cholesterol-binding proteins and enzymes. Finally, the development of new synthesis methods for 25-Aminolanosterol may lead to improved yields and lower costs, making it a more widely used tool in scientific research.
合成法
The synthesis of 25-Aminolanosterol involves a series of chemical reactions starting with cholesterol. The first step involves the oxidation of cholesterol to form cholest-5-en-3β-ol-7-one. This intermediate is then reduced to cholest-5-en-3β-ol-7α-amine using sodium borohydride. The final step involves the acetylation of the amine group to form 25-Aminolanosterol. The overall yield of this synthesis method is around 10%.
科学的研究の応用
25-Aminolanosterol has been found to have a wide range of scientific research applications. One of the most promising areas of research is its potential as a cholesterol analog. This compound has been shown to interact with various cholesterol-binding proteins and enzymes, leading to a better understanding of cholesterol metabolism and its role in various diseases. Additionally, 25-Aminolanosterol has been used as a probe to study the structure and function of membrane proteins, as well as a tool for investigating the role of cholesterol in membrane biophysics.
特性
CAS番号 |
104987-51-1 |
|---|---|
製品名 |
25-Aminolanosterol |
分子式 |
C30H53NO |
分子量 |
443.7 g/mol |
IUPAC名 |
(3S,10S,13R,14R,17S)-17-[(2R)-6-amino-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H53NO/c1-20(10-9-16-26(2,3)31)21-13-18-30(8)23-11-12-24-27(4,5)25(32)15-17-28(24,6)22(23)14-19-29(21,30)7/h20-21,24-25,32H,9-19,31H2,1-8H3/t20-,21+,24?,25+,28-,29-,30+/m1/s1 |
InChIキー |
IHJMWZWIJOZWNP-XCNLKJTESA-N |
異性体SMILES |
C[C@H](CCCC(C)(C)N)[C@@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
正規SMILES |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
同義語 |
25-ALS 25-aminolanosterol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




